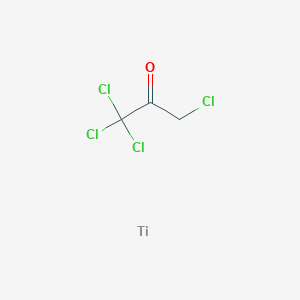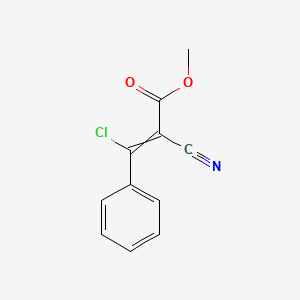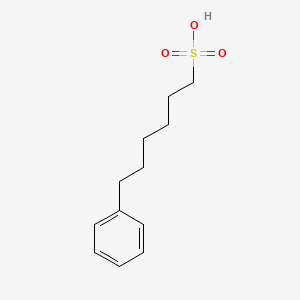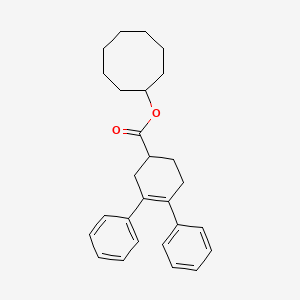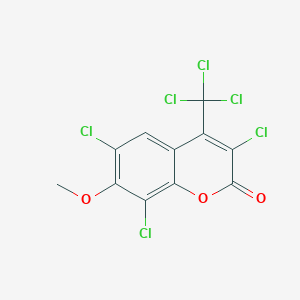
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one typically involves the chlorination of a suitable precursor compound. One common method involves the reaction of 7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination at the 3, 6, and 8 positions of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient handling of chlorine gas. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, low temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of 3,6,8-trichloro-7-methoxy-4-(formyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3,6,8-trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one.
Aplicaciones Científicas De Investigación
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets in biological systems. The compound’s multiple chlorine atoms and methoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3,6,8-Trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a trichloromethyl group.
3,6,8-Trichloro-7-methoxy-4-(dichloromethyl)-2H-1-benzopyran-2-one: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is unique due to its specific combination of chlorine and methoxy substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62557-44-2 |
|---|---|
Fórmula molecular |
C11H4Cl6O3 |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
3,6,8-trichloro-7-methoxy-4-(trichloromethyl)chromen-2-one |
InChI |
InChI=1S/C11H4Cl6O3/c1-19-9-4(12)2-3-5(11(15,16)17)6(13)10(18)20-8(3)7(9)14/h2H,1H3 |
Clave InChI |
IJANVCPDJZHZFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C(C(=O)OC2=C1Cl)Cl)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


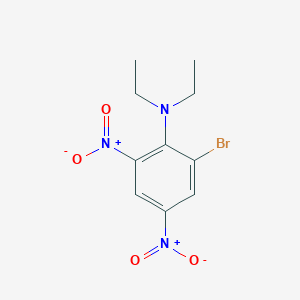
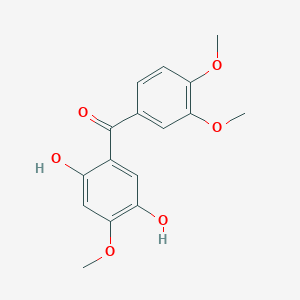
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
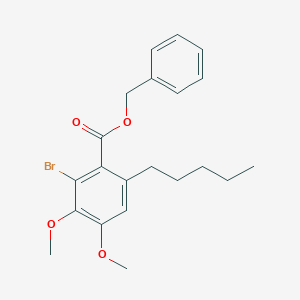
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)

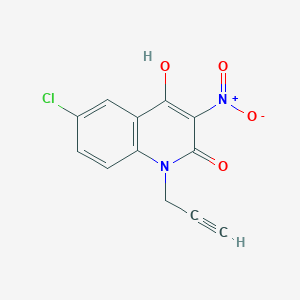

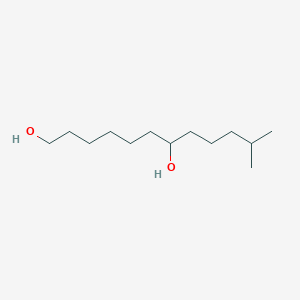
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
